Methyl 3-fluoro-5-(1-piperazinyl)benzoate
Overview
Description
“Methyl 3-fluoro-5-(1-piperazinyl)benzoate” is a chemical compound with the empirical formula C12H15FN2O2 . It has a molecular weight of 238.26 . This compound is usually available in solid form .
Molecular Structure Analysis
The SMILES string of “Methyl 3-fluoro-5-(1-piperazinyl)benzoate” is O=C(OC)C1=CC(N2CCNCC2)=CC(F)=C1 . The InChI is 1S/C12H15FN2O2/c1-17-12(16)9-6-10(13)8-11(7-9)15-4-2-14-3-5-15/h6-8,14H,2-5H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 3-fluoro-5-(1-piperazinyl)benzoate” is a solid compound . Its molecular weight is 238.26 . The compound’s empirical formula is C12H15FN2O2 .Scientific Research Applications
Antiviral Activity
Indole derivatives, which include compounds similar to “Methyl 3-Fluoro-5-(1-Piperazinyl)Benzoate”, have been reported to possess antiviral activity . For example, certain indole derivatives have shown inhibitory activity against influenza A .
Anti-inflammatory Activity
Indole derivatives are also known for their anti-inflammatory properties . This suggests that “Methyl 3-Fluoro-5-(1-Piperazinyl)Benzoate” could potentially be used in the development of new anti-inflammatory drugs.
Anticancer Activity
Some benzoxazoles, which are structurally similar to “Methyl 3-Fluoro-5-(1-Piperazinyl)Benzoate”, have shown potential anticancer activity . This suggests that “Methyl 3-Fluoro-5-(1-Piperazinyl)Benzoate” could be used as a starting point for the development of new anticancer drugs.
Antimicrobial Activity
Indole derivatives have been reported to possess antimicrobial activity . This suggests that “Methyl 3-Fluoro-5-(1-Piperazinyl)Benzoate” could potentially be used in the development of new antimicrobial drugs.
Antitubercular Activity
Indole derivatives have shown antitubercular activity . This suggests that “Methyl 3-Fluoro-5-(1-Piperazinyl)Benzoate” could potentially be used in the development of new antitubercular drugs.
Antioxidant Activity
Indole derivatives are known for their antioxidant properties . This suggests that “Methyl 3-Fluoro-5-(1-Piperazinyl)Benzoate” could potentially be used in the development of new antioxidant drugs.
Antimalarial Activity
Indole derivatives have shown antimalarial activity . This suggests that “Methyl 3-Fluoro-5-(1-Piperazinyl)Benzoate” could potentially be used in the development of new antimalarial drugs.
Safety and Hazards
The safety information available indicates that “Methyl 3-fluoro-5-(1-piperazinyl)benzoate” is classified under GHS07, with the signal word "Warning" . The hazard statements include H302, and the precautionary statements are P301 + P312 + P330 . It is classified as Acute Tox. 4 Oral . The storage class code is 11 - Combustible Solids . The flash point is not applicable .
properties
IUPAC Name |
methyl 3-fluoro-5-piperazin-1-ylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c1-17-12(16)9-6-10(13)8-11(7-9)15-4-2-14-3-5-15/h6-8,14H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHSTOUNBQCJMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)F)N2CCNCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101269775 | |
Record name | Methyl 3-fluoro-5-(1-piperazinyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101269775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-fluoro-5-(1-piperazinyl)benzoate | |
CAS RN |
210992-83-9 | |
Record name | Methyl 3-fluoro-5-(1-piperazinyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=210992-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-fluoro-5-(1-piperazinyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101269775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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